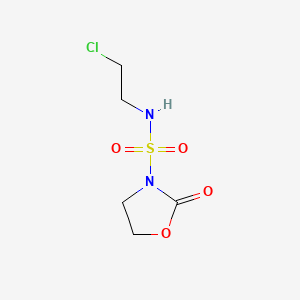

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-

CAS No.: 116943-69-2

Cat. No.: VC17323832

Molecular Formula: C5H9ClN2O4S

Molecular Weight: 228.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116943-69-2 |

|---|---|

| Molecular Formula | C5H9ClN2O4S |

| Molecular Weight | 228.66 g/mol |

| IUPAC Name | N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |

| Standard InChI | InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2 |

| Standard InChI Key | ZAOWXYMVKPPJTB-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(=O)N1S(=O)(=O)NCCCl |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s IUPAC name, N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide, delineates its structure:

-

Oxazolidine ring: A five-membered heterocycle containing one oxygen and one nitrogen atom.

-

Sulfonamide group: A sulfonyl group () bonded to the oxazolidine nitrogen.

-

2-Chloroethyl substituent: A chlorine-bearing ethyl chain attached to the sulfonamide nitrogen .

The canonical SMILES string confirms this arrangement .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 228.66 g/mol | |

| InChI Key | ZAOWXYMVKPPJTB-UHFFFAOYSA-N | |

| CAS Number | 116943-69-2 |

Spectral and Stereochemical Features

The compound’s 3D conformation, as modeled in PubChem, reveals a planar oxazolidine ring with the sulfonamide and chloroethyl groups adopting equatorial positions . Computational predictions of collision cross-section (CCS) for related analogs, such as N,N-diethyl-2-oxo-3-oxazolidinesulfonamide (CID 3071321), suggest similar conformational stability .

Synthesis and Preparation

Hypothesized Synthetic Routes

While explicit synthesis protocols for 3-oxazolidinesulfonamide derivatives are scarce, general sulfonamide synthesis principles suggest:

-

Sulfonation: Reacting an oxazolidine precursor with sulfonyl chloride.

-

Chloroethylation: Introducing the 2-chloroethyl group via nucleophilic substitution.

A plausible pathway involves:

This remains speculative due to the absence of documented procedures .

Challenges in Optimization

-

Reactivity of Chloroethyl Group: The 2-chloroethyl moiety may undergo unintended elimination or hydrolysis under basic conditions .

-

Sulfonamide Stability: Acidic or high-temperature environments could degrade the sulfonamide linkage.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated via PubChem) is estimated at 0.87, indicating moderate hydrophobicity . This suggests solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water.

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous sulfonamides show decomposition temperatures above 200°C, implying relative thermal stability .

| Hazard Category | GHS Code | Signal Word | Precautionary Measures |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Warning | Avoid ingestion |

| Skin Irritation | H315 | Warning | Wear protective gloves/clothing |

| Eye Irritation | H319 | Warning | Use eye protection |

| Respiratory Irritation | H335 | Warning | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume